Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
CAS No.: 2416236-40-1
Cat. No.: VC4544443
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.093
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416236-40-1 |
|---|---|
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 282.093 |
| IUPAC Name | methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
| Standard InChI Key | YTQABSXDHSUZBK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,2-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
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4-Bromophenyl group: Attached at the 4-position of the oxazole ring, this aromatic group enhances electron-deficient characteristics, influencing reactivity in cross-coupling reactions .
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Methyl ester: Positioned at the 3-position, this functional group facilitates further derivatization via hydrolysis or transesterification .
The IUPAC name, methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate, reflects its substitution pattern, while its SMILES notation () and InChIKey () provide unambiguous structural identifiers .
Isomerism and Related Compounds
Positional isomers such as methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate (CAS 517870-15-4) exhibit distinct reactivity due to variations in substituent placement . Comparative studies suggest that the 4-bromophenyl configuration in the target compound optimizes steric and electronic interactions in medicinal chemistry applications .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The primary synthesis route involves a cyclocondensation reaction between:
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4-Bromophenyl-substituted precursors: Often derived from 4-bromoacetophenone or bromobenzaldehyde.
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Methyl glycinate derivatives: To introduce the ester functionality .
A representative protocol from Vulcanchem involves microwave-assisted synthesis, which reduces reaction times to 2–4 hours with yields exceeding 70%. Key steps include:
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Formation of the oxazole ring via cycloaddition between nitriles and carbonyl compounds.
Advanced Synthetic Strategies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Microwave-assisted | 78 | 95 | Rapid reaction kinetics |
| Palladium catalysis | 85 | 98 | High regioselectivity |
| Flow chemistry | 92 | 99 | Scalability for industrial use |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMF and DMSO. Stability studies indicate decomposition above 200°C, with hydrolytic sensitivity under alkaline conditions .
Oxazole derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumors. In vitro assays against HeLa and MCF-7 cell lines show IC₅₀ values of 12–18 μM, comparable to reference drug 5-fluorouracil . Mechanistic studies suggest apoptosis induction via caspase-3 activation .
Antimicrobial Properties
The 4-bromophenyl moiety enhances membrane permeability in Gram-positive bacteria. Against Staphylococcus aureus, minimum inhibitory concentrations (MIC) of 32 μg/mL have been reported, though activity against Gram-negative strains remains modest .
Table 2: Biological Activity Profile
| Assay | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| MTT cytotoxicity | HeLa cells | 12.3 μM | |
| Broth dilution | S. aureus | 32 μg/mL | |
| Carbonic anhydrase IX | Enzyme inhibition | 0.89 μM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), enabling targeted protein degradation in cancer therapy. Recent patents highlight its use in synthesizing BTK and EGFR inhibitors .
Materials Science
In OLED fabrication, brominated oxazoles improve electron transport layers. Devices incorporating this compound exhibit luminance efficiencies of 15 cd/A, outperforming conventional materials .
Analytical Chemistry
As a HPLC calibration standard, its UV absorbance at 254 nm facilitates quantitative analysis of heterocyclic APIs. Commercial suppliers offer ≥98% purity grades for analytical use .
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